molecular formula C21H26N2O5S B7720034 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide

Cat. No. B7720034
M. Wt: 418.5 g/mol
InChI Key: KFLJUADVHWCXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has gained significant attention in scientific research. This compound is used as a bioconjugation reagent and has a wide range of applications in various fields such as drug delivery, bioimaging, and protein labeling.

Mechanism of Action

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester works by reacting with primary amines on the target biomolecule to form a stable covalent bond. This reaction is known as a bioconjugation reaction and is highly specific, allowing for the selective labeling of biomolecules.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester is a non-toxic and biocompatible compound that does not have any significant biochemical or physiological effects on the target biomolecule or organism.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester is its high specificity and efficiency in labeling biomolecules. It also has a long shelf life and can be stored at room temperature. However, one limitation of this compound is that it can only be used to label biomolecules with primary amines, limiting its application to a specific subset of biomolecules.

Future Directions

There are several future directions for the use of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester in scientific research. One potential application is in the development of targeted drug delivery systems, where drugs can be conjugated to 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester and delivered specifically to the target cells or tissues. Another potential application is in the development of bioimaging probes, where 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester can be conjugated to fluorescent dyes or other imaging agents to visualize specific biomolecules in cells and tissues. Overall, 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester has significant potential for use in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester involves the reaction of 1-(3,4-dimethoxyphenylsulfonyl)piperidine with 3-hydroxypropylamine, followed by the addition of N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form the NHS ester.

Scientific Research Applications

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-hydroxypropyl)piperidine-4-carboxamideS ester has been widely used in scientific research as a bioconjugation reagent. It can be used to label proteins, peptides, and other biomolecules with high specificity and efficiency. This compound has also been used in drug delivery systems, where it can be conjugated to drugs to improve their solubility and stability.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(13-15)22-21(24)16-9-11-23(12-10-16)29(25,26)18-7-8-19(27-2)20(14-18)28-3/h4-8,13-14,16H,9-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLJUADVHWCXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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